2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide
Description
2-((7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide is a heterocyclic compound featuring a fused pyrido-triazinone core with a 7-methyl substituent. The molecule contains a thioether linkage (-S-) connecting the triazinone ring to an N-propylacetamide side chain.
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-6-14-11(18)8-20-12-15-10-5-4-9(2)7-17(10)13(19)16-12/h4-5,7H,3,6,8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLBVGZZZCNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a][1,3,5]triazin-2-yl core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrido[1,2-a][1,3,5]triazin-2-yl core.
Attachment of the N-propylacetamide Moiety: The final step involves the acylation of the intermediate compound with propylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with other triazine derivatives, such as 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride (CAS RN: 34896-1A), a reagent listed in the Kanto Reagents catalog . Key differences include:
| Property | 2-((7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide | 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride |
|---|---|---|
| Core Structure | Fused pyrido-triazinone ring | Simple 1,3,5-triazine ring |
| Substituents | 7-Methyl, thioether-linked N-propylacetamide | 4,6-Dimethoxy, morpholinium chloride |
| Molecular Formula | C₁₃H₁₆N₄O₂S (inferred) | C₁₀H₁₇ClN₄O₃ |
| Key Functional Groups | Thioether, acetamide | Methoxy, morpholinium chloride |
| Potential Applications | Hypothesized kinase inhibition (based on triazinone scaffolds) | Organic synthesis reagent (e.g., peptide coupling) |
Physicochemical Properties
- Melting Point : The morpholinium-triazine derivative has a documented melting point of 118–120°C , while data for the target compound is unavailable. The acetamide group in the target may enhance solubility in polar solvents compared to the ionic morpholinium chloride analog.
- Stability : The morpholinium compound requires storage at -20°C, indicating sensitivity to degradation . The thioether and acetamide groups in the target compound may confer greater thermal stability.
Research Findings and Limitations
- Data Gaps: No direct pharmacological or toxicological data for the target compound are available. Comparative studies with triazinone analogs (e.g., c-Met inhibitors) are needed to validate hypothesized bioactivity.
Biological Activity
The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide represents a novel structure within the class of heterocyclic compounds. Its unique pyrido[1,2-a][1,3,5]triazinone core, characterized by the presence of nitrogen and sulfur atoms, has garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.
Chemical Structure
The chemical structure of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide |
| Molecular Formula | C13H15N3O3S |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 306979-27-1 |
Anticancer Properties
Recent studies indicate that compounds similar to 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. This includes potential interactions with histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
- Case Study : A related compound demonstrated an IC50 value of approximately 2.66 μM against A2780 ovarian cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Research Findings : Preliminary assays have shown that derivatives of pyrido[1,2-a][1,3,5]triazinones possess activity against various bacterial strains. The thioether linkage may enhance membrane permeability and efficacy against pathogens .
The biological activity of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes involved in tumorigenesis and microbial resistance.
Synthetic Routes
The synthesis of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-propylacetamide typically involves:
- Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thio Group : Achieved through nucleophilic substitution reactions.
- Acetylation : Using acetic anhydride or acetyl chloride to introduce the acetyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
